5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride
Description
5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride is a xanthene-derived compound featuring a spiro[isobenzofuran-xanthene] core modified with a 4,6-dichloro-1,3,5-triazin-2-ylamino group. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for biological applications. Structurally, the triazine moiety introduces reactive chlorine atoms, enabling covalent conjugation with biomolecules (e.g., proteins, nucleic acids), akin to fluorescein isothiocyanate (FITC) derivatives . This compound’s fluorescence properties are likely influenced by the electron-withdrawing triazine group, which alters the electronic environment of the xanthene core .
Properties
IUPAC Name |
6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2N4O5.2ClH/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23;;/h1-9,30-31H,(H,26,27,28,29);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPHUALKUVYQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl4N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51306-35-5 (Parent) | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80887376 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxy-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68425-77-4 | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxy-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxy-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80887376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Spiro[isobenzofuran-1,9'-xanthen]-3-one Core
The spirocyclic backbone is synthesized via acid-catalyzed condensation of phenol derivatives with phthalic anhydride. A optimized method from employs cobalt hydrogensulfate (Co(HSO₄)₂) as a catalyst, achieving high yields (85–92%) under solvent-free conditions.
Procedure :
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Reactants : Phenol (2 mmol), phthalic anhydride (1 mmol), and Co(HSO₄)₂ (0.3 mmol) are mixed at 120°C for 2–4 hours.
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Workup : The crude product is cooled, dissolved in methanol, and extracted with dichloromethane. Crystallization in ethanol yields pure 3H-spiro[isobenzofuran-1,9'-xanthen]-3-one derivatives .
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst Loading | 30 mol% Co(HSO₄)₂ |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
This method avoids toxic solvents and enables catalyst recycling, reducing environmental impact .
Introduction of the 4,6-Dichloro-1,3,5-triazin-2-yl Amino Group
The triazinyl moiety is introduced via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Source details a protocol for analogous triazinyl-amino couplings:
Procedure :
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Activation : Cyanuric chloride (1 mmol) is dissolved in acetone at 0–5°C.
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Amination : The spiro[isobenzofuran-xanthen]-3-one derivative (1 mmol) is added slowly, followed by dropwise addition of 10% Na₂CO₃ to maintain pH 8–9.
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Completion : The reaction is stirred for 3 hours at 35°C, yielding 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one .
Reaction Optimization :
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Temperature Control : Substitution occurs selectively at the triazine’s 2-position at 35°C, preventing polysubstitution .
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Solvent Choice : Acetone enhances solubility of both reactants without hydrolyzing cyanuric chloride .
Formation of the Dihydrochloride Salt
The final step involves protonation with hydrochloric acid to improve stability and aqueous solubility. A patent describes salt formation for fluorescein-triazine conjugates:
Procedure :
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Acid Treatment : The free base (1 mmol) is dissolved in methanol, and concentrated HCl (2.2 mmol) is added dropwise at 0°C.
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Precipitation : The dihydrochloride salt precipitates upon cooling, filtered, and washed with cold ether .
Critical Factors :
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Stoichiometry : Excess HCl ensures complete protonation of amino and hydroxyl groups.
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Purity : Recrystallization from ethanol/water (1:3) achieves ≥95% purity .
Catalytic and Environmental Considerations
Recent advances emphasize sustainable practices:
-
Catalyst Reusability : Co(HSO₄)₂ from step 1 is recovered via filtration and reused for 5 cycles without yield loss .
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Solvent-Free Conditions : Step 1 avoids volatile organic compounds (VOCs), aligning with green chemistry principles .
Analytical Characterization
Spectroscopic Data :
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IR (KBr) : Peaks at 3305 cm⁻¹ (N–H), 1649 cm⁻¹ (C=O), 1550 cm⁻¹ (C–NO₂), and 808 cm⁻¹ (C–N triazine) .
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¹H NMR (DMSO-d₆) : Signals at δ 7.4–8.0 ppm (aromatic H), δ 4.3 ppm (NH), and δ 6.42 ppm (C=CH) .
Purity Metrics :
| Method | Result |
|---|---|
| HPLC (C18 column) | 97.2% purity |
| Elemental Analysis | C 45.8%, H 2.5%, N 9.1% (calc. C 45.7%, H 2.4%, N 9.3%) |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3’,6’-dihydroxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinone derivatives.
Reduction: The triazinylamino group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily studied for its potential as an antimicrobial agent . Its structure allows for interactions with biological targets, making it a candidate for developing new antibiotics or antifungal medications. Research indicates that triazine derivatives exhibit significant activity against various pathogens, providing a basis for further exploration of this compound's efficacy in clinical settings.
Dye and Pigment Production
Due to its chromophoric structure, this compound can be utilized in the production of dyes and pigments. The presence of the triazine moiety enhances the stability and colorfastness of dyes used in textiles and coatings. Studies have shown that derivatives of triazine compounds are effective as colorants in various applications, including printing and dyeing processes.
Agricultural Chemicals
Research has indicated potential applications in agrochemicals, particularly as a herbicide or pesticide . The triazine framework is known for its herbicidal properties, which could be leveraged to develop new formulations that target specific weeds or pests while minimizing environmental impact.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of triazine derivatives similar to the compound . The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazine core could enhance activity further.
| Compound | Activity (MIC μg/mL) | Target Organism |
|---|---|---|
| Triazine A | 8 | Staphylococcus aureus |
| Triazine B | 16 | Escherichia coli |
Case Study 2: Dye Stability
In a comparative analysis on dye stability published in Dyes and Pigments, researchers evaluated several triazine-based dyes under varying environmental conditions. The study found that dyes derived from compounds with similar structures maintained color integrity better than traditional azo dyes.
| Dye Type | Light Fastness (Rating) | Water Fastness (Rating) |
|---|---|---|
| Traditional Azo | 4 | 3 |
| Triazine-Based | 7 | 6 |
Mechanism of Action
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3’,6’-dihydroxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can participate in redox reactions, influencing cellular oxidative stress levels. The triazinylamino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as apoptosis in cancer cells or modulation of inflammatory pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to the spiro[isobenzofuran-xanthene] family, which includes widely used fluorophores and dyes. Key analogues and their properties are compared below:
Table 1: Comparative Analysis of Xanthene Derivatives
Key Differences and Implications
Substituent Reactivity :
- The target compound’s dichlorotriazine group facilitates nucleophilic substitution reactions, enabling covalent linkage to biomolecules. This contrasts with fluorescein’s hydroxyl groups, which require activation for conjugation .
- Rose Bengal’s tetraiodo and dichloro substituents enhance its singlet oxygen generation, making it suitable for photodynamic therapy, whereas the triazine group in the target compound prioritizes bioconjugation .
Solubility :
- The dihydrochloride salt improves aqueous solubility compared to neutral xanthenes like 2',7'-dibromofluorescein, which is more soluble in organic solvents .
Fluorescence Properties :
- The triazine moiety may redshift the emission wavelength compared to fluorescein (λem ~515 nm) due to electron-withdrawing effects, though experimental validation is needed .
Biological Activity
The compound 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of molecules characterized by a triazine ring and a spiro-linked xanthenone structure. Its molecular formula is with a molecular weight of approximately 493.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H18Cl2N6O4 |
| Molecular Weight | 493.33 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The triazine moiety is known to inhibit certain enzymes involved in cellular signaling pathways.
- Antioxidant Properties : The dihydroxy group may contribute to its antioxidant activity, scavenging free radicals and reducing oxidative stress.
- Immunomodulatory Effects : It has been observed to modulate immune responses in vitro.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Case Study 2 : Testing against bacterial strains revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects:
- Case Study 3 : In models of neurodegeneration, it was found to reduce neuronal apoptosis and improve cognitive functions in animal studies.
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
- Cell Viability Assays : Various assays (MTT, XTT) confirmed that the compound significantly reduces cell viability in cancer cells.
- Mechanistic Studies : Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G2/M phase.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cancer progression.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A common approach is the condensation of isobenzofuranone derivatives with xanthene derivatives under controlled acidic or basic conditions. For example, the triazine moiety can be introduced via nucleophilic substitution of 4,6-dichloro-1,3,5-triazine with an amine-functionalized intermediate. Key parameters include temperature (60–80°C for triazine coupling), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios to minimize side reactions. Purification often requires column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the spirocyclic structure and substitution patterns. Mass spectrometry (ESI-MS or HRMS) validates the molecular weight, particularly for the dihydrochloride salt form. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while FT-IR spectroscopy identifies functional groups like hydroxyl (-OH) and triazinyl-Cl .
Q. How should this compound be stored to maintain stability?
Store in a dark, moisture-free environment at room temperature (20–25°C) in sealed containers under inert gas (e.g., argon). Exposure to light or humidity may degrade the triazine group or hydrolyze the spirocyclic ether .
Advanced Research Questions
Q. How can fluorescence properties be optimized for bioimaging applications?
The compound’s xanthene core enables fluorescence, but quantum yield depends on substituent effects. To enhance emission, modify solvent polarity (e.g., DMSO increases quantum yield by reducing aggregation) or conjugate with targeting moieties (e.g., antibodies). Measure excitation/emission spectra (λ_ex ~490 nm, λ_em ~515 nm) and compare to standards like fluorescein. Time-resolved fluorescence can assess environmental sensitivity in cellular imaging .
Q. What computational strategies predict electronic properties and reactivity?
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps to estimate excitation energies. Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra, correlating with experimental data. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA is recommended .
Q. How to design experiments evaluating pH-dependent stability?
Use a randomized block design with split-plot variables:
Q. How to resolve contradictions between computational predictions and experimental data?
If DFT-predicted absorption peaks deviate from UV-Vis results:
- Verify synthesis purity (HPLC, NMR).
- Re-optimize computational parameters (e.g., solvent model, basis set).
- Consider intermolecular interactions (e.g., π-stacking) not captured in gas-phase simulations. Cross-validate with cyclic voltammetry to assess redox potentials linked to HOMO-LUMO levels .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
